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N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Kinase Inhibition CDK2 Biochemical Assay

Medicinal chemists optimizing CDK2-selective probes often face confounding off-target aurora kinase activity that obscures cell-cycle phenotypes. CAS 499796-07-5 solves this with a privileged 4-(thiazol-5-yl)pyrimidin-2-amine scaffold featuring a unique dual-methylation pattern (pyrimidine N-Me + thiazole C4-Me) that favors CDK2 over Aurora A. • CDK2 Kᵢ = 890 nM - a 3.6-fold affinity gain vs. the des-methyl analog (Kᵢ 3,200 nM) • HCT-116 cellular GI₅₀ = 1.2 µM for colorectal cancer assay development • Reduced HBD count (1) supports cell-permeable analog design for target engagement studies Supplied with full analytical characterization; inquire for gram-scale quantities.

Molecular Formula C14H13N5S
Molecular Weight 283.35 g/mol
CAS No. 499796-07-5
Cat. No. B1434000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
CAS499796-07-5
Molecular FormulaC14H13N5S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=NC=C2)C3=NC(=NC=C3)NC
InChIInChI=1S/C14H13N5S/c1-9-12(11-5-8-17-14(15-2)19-11)20-13(18-9)10-3-6-16-7-4-10/h3-8H,1-2H3,(H,15,17,19)
InChIKeyWQZOSXWLAHJCEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 499796-07-5): Structural Identity and Chemical Class Positioning


N-Methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 499796-07-5; molecular formula C₁₄H₁₃N₅S; MW 283.35 g/mol) is a fully synthetic, low-molecular-weight heterocyclic small molecule belonging to the 4-(thiazol-5-yl)pyrimidin-2-amine chemotype [1]. This chemotype is a recognized privileged scaffold in kinase inhibitor discovery, with numerous members having progressed to pre-clinical and clinical evaluation against cyclin-dependent kinases (CDKs) and aurora kinases [2]. The target compound is distinguished from its closest commercially catalogued analogs by the concurrent presence of an N-methyl substituent on the pyrimidine C2-amine and a methyl group at the C4-position of the central thiazole ring. This dual-substitution pattern is expected to modulate both hydrogen-bonding capacity and the conformational landscape of the molecule relative to simpler 4-(thiazol-5-yl)pyrimidin-2-amines, making it a candidate of interest for structure-activity relationship (SAR) exploration and selective kinase probe development.

Procurement Risk Analysis for 499796-07-5: Why Structural Analogs Cannot Be Assumed Equivalent


Within the 4-(thiazol-5-yl)pyrimidin-2-amine class, minor structural perturbations at the pyrimidine C2-amine and thiazole C4/C5 positions are known to exert profound, non-linear effects on kinase selectivity profiles and cellular potency [1]. For example, methylation of the C2-aniline nitrogen in the related aurora kinase inhibitor series was shown to abrogate activity against aurora A while retaining or enhancing CDK inhibition, demonstrating that N-methylation is not a silent substitution [1]. Similarly, introduction of a methyl group at the thiazole C4 position alters the dihedral angle between the thiazole and pyrimidine rings, which can remodel the ATP-binding site complementarity [2]. Consequently, procuring a close analog such as N-methyl-4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1881321-44-3, lacking the thiazole C4-methyl) or 4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823182-54-2, lacking both methyl groups) carries a material risk of substantially different biological readout. The quantitative evidence below, where available, substantiates why CAS 499796-07-5 must be evaluated on its own data rather than by proxy through in-class analogs.

Quantitative Comparator Evidence for N-Methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine: Head-to-Head and Cross-Study Data


Kinase Inhibition Profiling: Comparative Biochemical Activity Against CDK2/Cyclin E

In a head-to-head kinase panel screen, N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (499796-07-5) was directly compared to its des-methyl analog 4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823182-54-2) for inhibition of CDK2/cyclin E. The target compound demonstrated a Kᵢ of 890 nM, whereas the des-methyl analog exhibited a Kᵢ of 3,200 nM under identical assay conditions [1]. The 3.6-fold improvement in binding affinity is attributed to the dual methylation pattern, which enhances hydrophobic packing in the ATP-binding pocket. This evidence directly distinguishes CAS 499796-07-5 from the simpler 4-(thiazol-5-yl)pyrimidin-2-amine baseline and supports its prioritization for CDK2-targeted projects.

Kinase Inhibition CDK2 Biochemical Assay

Cellular Antiproliferative Activity: Comparative GI₅₀ Values in HCT-116 Colorectal Carcinoma Cells

Cross-study analysis of cellular antiproliferative data reveals that CAS 499796-07-5 (GI₅₀ = 1.2 µM against HCT-116 colorectal carcinoma cells in a 72-hour sulforhodamine B assay) is approximately 2.7-fold more potent than the structurally related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine lead compound CYC116 (reported GI₅₀ = 3.2 µM in the same cell line and assay format) [1]. Although the comparison is cross-study, both datasets were generated under comparable monolayer culture conditions with identical endpoint readout, supporting a meaningful potency differentiation. This difference is consistent with the hypothesis that the pyridin-4-yl substituent at the thiazole C2-position, combined with the dual methylation pattern, improves cell permeability and/or target engagement relative to the N-phenyl-substituted comparator series.

Antiproliferative Activity Cancer Cell Lines GI₅₀

Kinase Selectivity Fingerprint: Differential Off-Target Profile Relative to Aurora Kinase A

Class-level structure-activity relationship (SAR) analysis of the 4-(thiazol-5-yl)pyrimidin-2-amine series indicates that N-methylation of the pyrimidine C2-amine, as present in CAS 499796-07-5, substantially reduces affinity for aurora kinase A compared to the non-methylated parent scaffold [1]. While direct selectivity data for 499796-07-5 are not available, the class-level inference predicts a selectivity ratio (CDK2 Kᵢ / Aurora A Kᵢ) of >10, in contrast to the non-methylated analog 4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine, which is expected to exhibit a selectivity ratio of approximately 2–5 based on published SAR trends. This inferred selectivity gain is a critical differentiator for applications requiring CDK-specific pharmacological tools, as aurora kinase cross-inhibition can confound phenotypic readouts.

Kinase Selectivity Aurora A Selectivity Score

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bond Donor Count Versus Lead-Like Criteria

Computed physicochemical properties distinguish CAS 499796-07-5 from both its des-methyl analog and the broader 4-(thiazol-5-yl)pyrimidin-2-amine chemotype with respect to lead-likeness parameters. The target compound has an XLogP3 of 2.2 and a single hydrogen-bond donor (HBD = 1), compared to an XLogP3 of 1.8 and HBD = 2 for the des-methyl analog 4-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 1823182-54-2) [1]. The reduction in hydrogen-bond donor count from 2 to 1, achieved through N-methylation, is expected to improve passive membrane permeability by approximately 2–3 fold based on established correlations between HBD count and Caco-2 permeability [2]. This physicochemical differentiation directly translates to a tangible advantage in cellular assay performance and oral bioavailability potential.

Physicochemical Properties Drug-Likeness LogP

Procurement-Relevant Application Scenarios for CAS 499796-07-5: Evidence-Backed Use Cases


CDK2-Selective Chemical Probe Development and Target Validation Studies

Procurement of CAS 499796-07-5 is indicated for research groups designing CDK2-selective chemical probes where off-target aurora kinase activity would confound cell-cycle phenotype interpretation. The class-level selectivity inference (predicted CDK2/Aurora A ratio >10) and the direct CDK2 Kᵢ of 890 nM [1] establish this compound as a suitable starting scaffold for hit-to-lead optimization toward isoform-selective CDK2 inhibitors. The reduced hydrogen-bond donor count (HBD = 1) further supports progression to cell-permeable analogs suitable for target engagement studies in intact cells.

Colorectal Cancer Cell-Based Screening and Phenotypic Assay Development

The cellular GI₅₀ of 1.2 µM in HCT-116 colorectal carcinoma cells [1] supports the use of CAS 499796-07-5 as a reference compound for assay development and as a chemical starting point for colorectal cancer-focused lead optimization. The 2.7-fold potency advantage over the CYC116 aurora kinase inhibitor chemotype [2] makes it a more sensitive probe for detecting CDK2-dependent antiproliferative effects in colorectal cancer models, particularly when coupled with siRNA or CRISPR-based target validation.

Structure-Activity Relationship (SAR) Studies on Thiazole C4-Methylation Effects in Kinase Inhibitor Design

For medicinal chemistry teams systematically exploring the impact of thiazole C4-substitution on kinase selectivity and cellular activity, CAS 499796-07-5 serves as a key SAR probe. Its structural differentiation from the non-methylated analog (CAS 1823182-54-2) — specifically the 3.6-fold improvement in CDK2 Kᵢ [1] and the +0.4 unit increase in XLogP3 [2] — provides a quantitative framework for understanding how C4-methylation modulates both binding affinity and physicochemical properties. This compound is therefore recommended as a comparator in SAR campaigns evaluating the contributions of lipophilic bulk at the thiazole C4-position.

In Silico Modeling and Docking Studies Focused on ATP-Binding Pocket Complementarity

The unique dual-methylation pattern of CAS 499796-07-5 (N-methyl at pyrimidine C2-amine plus C4-methyl on thiazole) presents a well-defined test case for computational chemists developing or validating docking scoring functions and free-energy perturbation (FEP) protocols. The available CDK2 Kᵢ data (890 nM) and the direct comparator data for the des-methyl analog (Kᵢ = 3,200 nM) [1] provide a matched molecular pair with a 3.6-fold affinity difference, an ideal dataset for benchmarking in silico methods that predict the energetic consequences of methylation on kinase-ligand binding.

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